molecular formula C10H14N2 B1140338 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride CAS No. 103041-34-5

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride

Cat. No.: B1140338
CAS No.: 103041-34-5
M. Wt: 162.235
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is a chemical compound with a molecular formula of C10H14N2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method is the catalytic hydrogenation of quinoline to produce 5,6,7,8-tetrahydroquinoline, which is then subjected to a Mannich reaction with formaldehyde and a primary amine to yield the desired product. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and amination processes. The use of high-pressure hydrogenation reactors and automated systems for reagent addition and product isolation can enhance the scalability and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to produce fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinoline: A precursor in the synthesis of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride.

    Quinoline: The parent compound from which this compound is derived.

    2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

103041-34-5

Molecular Formula

C10H14N2

Molecular Weight

162.235

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.